

Fitusiran Demonstrates Robust Efficacy in Hemophilia B Without Inhibitors: A Comparative Analysis

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Fitusiran, an investigational small interfering RNA (siRNA) therapeutic, has shown significant efficacy in reducing bleeding rates in individuals with hemophilia B without inhibitors, according to data from several key clinical trials. This guide provides a comprehensive comparison of **fitusiran**'s performance against established Factor IX replacement therapies and other novel non-factor agents, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Fitusiran's novel mechanism of action, which involves silencing the expression of antithrombin (AT), a key inhibitor of the coagulation cascade, leads to increased thrombin generation and improved hemostasis.[1] This approach offers a promising alternative to traditional Factor IX replacement therapies.

Comparative Efficacy: Annualized Bleeding Rates

The primary measure of efficacy in hemophilia clinical trials is the annualized bleeding rate (ABR). A summary of ABR data from pivotal trials of **fitusiran** and comparator treatments is presented below.



Treatment	Trial	Patient Population	Median ABR (IQR)
Fitusiran	ATLAS-A/B	Hemophilia A or B without inhibitors	0.0 (0.0-1.7) vs. 21.8 (8.4-4.1) for on- demand CFCs
Fitusiran	ATLAS-PPX	Hemophilia A or B without inhibitors (switched from prior prophylaxis)	0.0 (0.0-2.7) vs. 4.4 (2.2-8.7) for prior CFC prophylaxis
Fitusiran	Phase 2 OLE	Hemophilia A or B without inhibitors	0.70 (Original Dose), 0.87 (AT-based Dose)
BeneFIX® (rFIX)	Phase 3	Moderately severe to severe hemophilia B	2.0 vs. 33.6 for on- demand treatment
Rixubis® (rFIX)	Pivotal Study	Severe or moderately severe hemophilia B (≥12 years)	2.0 (0.0-23.4)
Idelvion® (rIX-FP)	PROLONG-9FP	Severe hemophilia B (≥12 years)	0.0 (0.0-2.9) for 7-day prophylaxis, 0.0 (0.0- 2.2) for 14-day prophylaxis
Alprolix® (rFIXFc)	B-LONG	Severe hemophilia B (≥12 years)	3.0 (weekly prophylaxis), 1.4 (interval-adjusted prophylaxis)
Concizumab	explorer7	Hemophilia A/B with inhibitors	1.7 (prophylaxis) vs 10.6 (on-demand) for patients with target joints

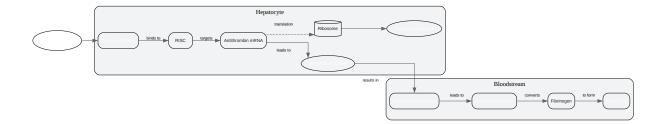
ABR = Annualized Bleeding Rate; IQR = Interquartile Range; OLE = Open-Label Extension; rFIX = recombinant Factor IX; rIX-FP = recombinant Factor IX-Albumin Fusion Protein; rFIXFc = recombinant Factor IX Fc Fusion Protein; CFC = Clotting Factor Concentrate; AT =



Antithrombin. Data for concizumab is for patients with inhibitors and is included for context on non-factor therapies.

Mechanism of Action and Experimental Workflows

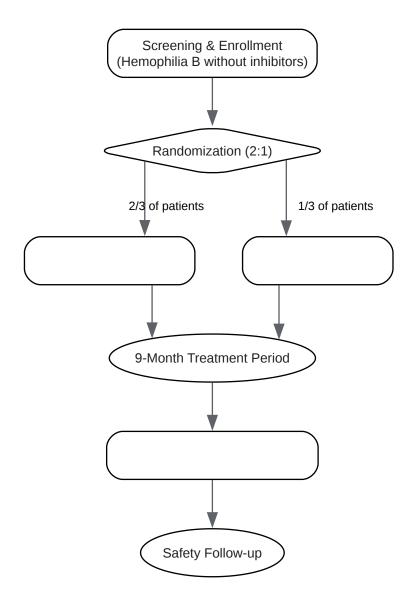
To visually represent the underlying biological and procedural frameworks of **fitusiran**'s application, the following diagrams have been generated.



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Caption: Mechanism of action of fitusiran.





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Caption: Simplified workflow of the ATLAS-A/B clinical trial.

Detailed Experimental Protocols

The efficacy and safety of **fitusiran** in hemophilia B without inhibitors have been primarily evaluated in the ATLAS-A/B and ATLAS-PPX trials, as well as a Phase 2 open-label extension study.

ATLAS-A/B Study (NCT03417245)

• Study Design: A multicenter, open-label, randomized, phase 3 trial.[2]



- Participants: Male participants aged 12 years or older with severe hemophilia A or B without inhibitors who were previously treated on-demand with clotting factor concentrates.[2]
- Randomization: Participants were randomly assigned in a 2:1 ratio to receive either **fitusiran** prophylaxis or to continue on-demand clotting factor concentrates.[2]
- Treatment Regimen: The **fitusiran** group received a subcutaneous injection of 80 mg once monthly for 9 months.[2][3] The on-demand group continued their standard treatment for bleeding episodes.[2]
- Primary Endpoint: The primary efficacy endpoint was the annualized bleeding rate (ABR).[2]
- Bleed Definition: A treated bleeding episode was defined as any hemorrhage requiring administration of clotting factor concentrates.[4]

ATLAS-PPX Study (NCT03549871)

- Study Design: A phase 3, multicenter, multinational, open-label trial.[4]
- Participants: Males aged 12 years or older with hemophilia A or B, with or without inhibitors, who had previously received prophylaxis with a bypassing agent or clotting factor concentrate.[4][5]
- Treatment Regimen: Participants continued their prior prophylaxis for a 6-month period and then switched to once-monthly 80 mg subcutaneous **fitusiran** prophylaxis for 7 months.[4][5]
- Primary Endpoint: The primary endpoint was the ABR during the prior prophylaxis period compared to the **fitusiran** efficacy period.[5][6]

Phase 2 Open-Label Extension Study (NCT02554773)

- Study Design: A long-term, open-label extension study for participants who completed a phase 1 study.[7]
- Participants: Male participants with moderate or severe hemophilia A or B, with or without inhibitors.[7]



- Treatment Regimen: Participants initially received monthly subcutaneous fitusiran (50 mg or 80 mg). Following a voluntary dosing pause due to thrombotic events in the broader fitusiran program, an antithrombin (AT)-based dose regimen was introduced, targeting AT activity levels of 15% to 35%.[7][8]
- Efficacy Assessment: The observed median ABR was evaluated under both the original and the AT-based dose regimens.[7]

Conclusion

The clinical data to date consistently demonstrate that **fitusiran** prophylaxis leads to a statistically significant and clinically meaningful reduction in the annualized bleeding rate for individuals with hemophilia B without inhibitors. Its subcutaneous, once-monthly dosing schedule also presents a potential reduction in treatment burden compared to intravenous Factor IX replacement therapies. The long-term safety and efficacy of the AT-based dosing regimen continue to be evaluated to optimize the benefit-risk profile of this promising therapeutic agent.

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